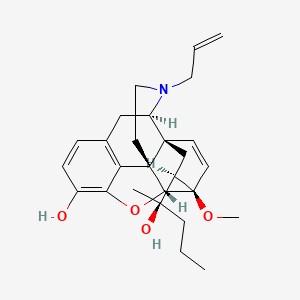
Alletorphinum
説明
アレットルフィンは、N-アリルノレトルフィンとしても知られており、オリパビン系に属するオピオイド鎮痛薬です。これは、呼吸抑制作用が軽減された強力な鎮痛薬です。 アレットルフィンは、1967年に強力な鎮痛薬であるテトラヒドロテバインの誘導体を調べたBentleyとHardyによって単離されました 。 潜在力があるにもかかわらず、アレットルフィンは市場に出されることはありませんでした .
準備方法
アレットルフィンの合成には、オリパビンから始まるいくつかの段階が含まれます。合成経路には、通常、次の段階が含まれます。
水酸化: オリパビン構造へのヒドロキシル基の導入。
アルキル化: 窒素原子へのアリル基の付加。
メトキシ化: 構造へのメトキシ基の導入。
これらの段階の反応条件には、特定の試薬と触媒を制御された温度と圧力下で使用することが含まれます。
化学反応の分析
アレットルフィンは、以下を含むさまざまな化学反応を起こします。
酸化: アレットルフィンは酸化されて、さまざまな誘導体に変換されます。
還元: 還元反応は、アレットルフィンの構造を修飾し、薬理作用を変える可能性があります。
置換: 置換反応は、アレットルフィン分子にさまざまな官能基を導入することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
アレットルフィンは、その強力な鎮痛作用により、さまざまな科学研究の対象となっています。その用途には、次のようなものがあります。
化学: アレットルフィンは、オピオイド鎮痛薬の研究における基準化合物として使用されます。
生物学: アレットルフィンに関する研究は、オピオイド受容体の生物学的メカニズムの理解に役立ちます。
医学: アレットルフィンは、特に術後の痛み管理における使用の可能性について研究されてきました.
産業: 工業的には広く使用されていませんが、アレットルフィンの合成と反応は、他のオピオイド化合物の生産に関する洞察を提供します.
科学的研究の応用
Alletorphine has been the subject of various scientific research studies due to its potent analgesic properties. Some of its applications include:
Chemistry: Alletorphine is used as a reference compound in the study of opioid analgesics.
Biology: Research on Alletorphine helps in understanding the biological mechanisms of opioid receptors.
作用機序
アレットルフィンは、μ、δ、およびκオピオイド受容体のアゴニストとして作用することにより、その効果を発揮します。これらの受容体は、痛みの調節に関与しており、中枢神経系全体に分布しています。アレットルフィンは、これらの受容体に結合することにより、鎮痛効果を生み出すことができます。 さらに、ORL1ノシセプチン/オルファニンFQ受容体に対する親和性は弱いです .
類似化合物との比較
アレットルフィンは、エトルフィンやナロルフィンなどの他のオピオイド鎮痛薬と構造的に似ています。 アレットルフィンは、これらの化合物とは異なる独自の特性を持っています。
特性
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQIRUUENNTOQL-PMEKXCSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029889 | |
| Record name | 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23758-80-7 | |
| Record name | Alletorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23758-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alletorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLETORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UWR086NOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















